molecular formula C16H15N5O2S B2711075 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877637-88-2

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2711075
CAS No.: 877637-88-2
M. Wt: 341.39
InChI Key: DSCVORDEBBVKNY-UHFFFAOYSA-N
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Description

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Starting from 3,4-dihydroquinoline, an N-alkylation reaction with 2-bromoacetone under basic conditions may be performed to yield an intermediate.

    • This intermediate can then undergo a thioetherification reaction with [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, typically under reflux with a suitable base such as potassium carbonate in a polar aprotic solvent.

  • Industrial Production Methods:

    • Large-scale production might involve optimized reaction conditions with continuous flow reactors to enhance yield and purity.

    • Catalysts and automated systems could ensure the efficient synthesis of the compound, maintaining stringent control over temperature and reaction time.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The quinoline moiety can be susceptible to oxidation, yielding quinolin-2-one derivatives under mild oxidizing conditions.

    • Reduction: The carbonyl group in the oxoethyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride.

    • Substitution: The thioether linkage can participate in nucleophilic substitution reactions, especially under basic conditions, allowing for further functionalization.

  • Common Reagents and Conditions:

    • For oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    • For reduction: Sodium borohydride in methanol.

    • For substitution: Sodium hydride or other strong bases in dimethylformamide.

  • Major Products Formed:

    • Quinolin-2-one derivatives from oxidation.

    • Alcohol derivatives from reduction.

    • Various substituted products based on the nucleophiles used in substitution reactions.

Scientific Research Applications: The compound’s unique structure provides extensive applications across multiple scientific domains:

  • Chemistry: Acts as an intermediate for synthesizing more complex molecules, potentially serving as a ligand in coordination chemistry.

  • Biology: May function as a probe in biological assays due to its reactive groups, enabling the study of enzyme activities or cell signaling pathways.

  • Medicine: Its structural features suggest potential pharmacological activities, warranting exploration as a drug candidate for targeting specific biochemical pathways.

  • Industry: Could be used in the development of new materials or as a precursor in the manufacturing of specialty chemicals.

Mechanism of Action: The compound’s mechanism of action would depend heavily on its interaction with biological targets:

  • Molecular Targets: Potential targets could include enzymes with thiol groups, as the thioether moiety may form covalent bonds with these residues, modulating enzyme activity.

  • Pathways Involved: Its interaction with cell signaling pathways, particularly those involving redox reactions, might be critical due to its oxidation and reduction capabilities.

Comparison with Similar Compounds

  • 3,4-Dihydroquinoline derivatives.

  • [1,2,4]Triazolo[4,3-a]pyrimidine analogs.

  • Thioether-containing heterocycles.

  • Uniqueness:

    • Unlike many similar compounds, this one combines multiple reactive sites within a single molecule, offering a distinctive reactivity profile.

    • Its unique structure allows for versatility in various chemical reactions, making it a valuable tool for diverse applications.

  • Biological Activity

    The compound 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C20H18N4O2S2C_{20}H_{18}N_4O_2S_2, with a molecular weight of approximately 410.51 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and a dihydroquinoline derivative, which contributes to its diverse biological activities.

    PropertyValue
    Molecular FormulaC20H18N4O2S2
    Molecular Weight410.51 g/mol
    Hydrogen Bond Donors1
    Hydrogen Bond Acceptors6
    LogP3.9

    Inhibition of Kinases

    One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of various kinases, notably the p38 MAP kinase pathway. Compounds with similar structures have been shown to induce cytotoxic effects by inhibiting this kinase, leading to apoptosis in cancer cell lines .

    Antimicrobial Activity

    Preliminary studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound's thioether functionality may enhance its interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .

    Anticancer Properties

    Several studies have reported on the anticancer properties of compounds bearing similar structural motifs. For instance:

    • Cytotoxicity Assays : The compound has been tested against various cancer cell lines including melanoma (IGR39) and breast cancer (MDA-MB-231). Results indicated that it exhibits selective cytotoxicity towards these cancer cells .
    • Mechanistic Studies : The inhibition of cell proliferation was linked to the downregulation of key survival pathways mediated by p38 MAP kinase .

    Antimicrobial Effects

    Research has highlighted the potential of this compound as an antimicrobial agent. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .

    Case Studies and Research Findings

    • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines using MTT assays. The results showed that compounds with similar structures had IC50 values in the low micromolar range against melanoma cells, indicating strong potential for further development as anticancer agents .
    • Antimicrobial Activity Evaluation : In another study focusing on fused thiadiazole derivatives, significant antibacterial activity was observed against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the triazole structure can enhance antimicrobial efficacy .

    Properties

    IUPAC Name

    3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H15N5O2S/c22-13-7-9-21-15(17-13)18-19-16(21)24-10-14(23)20-8-3-5-11-4-1-2-6-12(11)20/h1-2,4,6-7,9H,3,5,8,10H2,(H,17,18,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DSCVORDEBBVKNY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C=CC(=O)N4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H15N5O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    341.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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